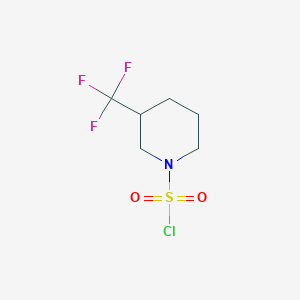

3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H9ClF3NO2S |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

3-(trifluoromethyl)piperidine-1-sulfonyl chloride |

InChI |

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2 |

InChI Key |

ZUCVSILJXILSOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Piperidine Carboxylic Acids

One of the most effective approaches to obtain 3-(trifluoromethyl)piperidine intermediates is the fluorination of nipecotic acid (3-piperidinecarboxylic acid) using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) as a solvent and catalyst. This method is industrially scalable and yields high purity trifluoromethylated piperidines.

-

- Nipecotic acid is dissolved in a mixture of trichloromethane (chloroform) and anhydrous hydrofluoric acid.

- Sulfur tetrafluoride is added dropwise to the stirred solution in a stainless steel autoclave.

- The mixture is heated between 85–105 °C and reacted for 3 to 4 hours.

- After cooling, the reaction mixture is neutralized with sodium hydroxide to pH 10.

- The product is extracted with chloroform and purified by distillation.

| Entry | Nipecotic Acid (g) | Solvent (g) | HF (g) | SF4 (g) | Temp (°C) | Time (h) | Product Yield (g) | Purity (%) | Yield Based on Nipecotic Acid (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 100 | 700 | 100 | 270 | 105 | 3 | 96 | 96.2 | 77.9 |

| 2 | 100 | 300 | 100 | 270 | 95 | 4 | 98 | 97.2 | 80.6 |

This method reliably produces 3-(trifluoromethyl)piperidine with high chemical purity and good yields, making it a preferred route for the trifluoromethylation step.

Alternative Routes from δ-Lactams and Pyridines

Other synthetic routes involve the transformation of cyclic precursors such as δ-lactams or pyridines through multi-step reactions involving enamine or imine intermediates, followed by trifluoromethylation and reduction steps.

-

- δ-Lactams are converted to enamines using trichloroborane and CF3Br.

- The CF3 anion attacks the iminium intermediate, forming trifluoromethylated enamines.

- Subsequent reduction yields trifluoromethylpiperidines.

-

- Imines derived from lactams are trifluoromethylated and reduced to the piperidine derivatives.

These methods provide access to various regioisomers and substituted trifluoromethylpiperidines but often involve handling gaseous and toxic reagents like CF3Br, limiting their practical use.

After obtaining the 3-(trifluoromethyl)piperidine intermediate, the introduction of the sulfonyl chloride group on the nitrogen atom is typically achieved via sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides.

-

- The 3-(trifluoromethyl)piperidine is reacted with chlorosulfonic acid or sulfuryl chloride under controlled temperature.

- The reaction installs the sulfonyl chloride group at the nitrogen, yielding 3-(trifluoromethyl)piperidine-1-sulfonyl chloride.

- The product is purified by extraction and distillation or recrystallization.

-

- Reaction conditions must be carefully controlled to avoid over-sulfonation or ring degradation.

- Use of inert atmosphere and dry solvents is recommended to prevent hydrolysis of sulfonyl chloride.

While specific detailed protocols for the sulfonylation of 3-(trifluoromethyl)piperidine are less commonly reported in open literature, the general sulfonylation chemistry of piperidines is well established and can be adapted.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|

| Trifluoromethylation | Nipecotic acid + SF4 + HF + CHCl3, 95–105 °C, 3–4 h | 3-(Trifluoromethyl)piperidine | 77.9–80.6% yield, >96% purity |

| Sulfonylation | 3-(Trifluoromethyl)piperidine + chlorosulfonic acid or SO2Cl2 | 3-(Trifluoromethyl)piperidine-1-sulfonyl chloride | Requires controlled conditions, standard sulfonylation yields |

Research Outcomes and Analysis

- The sulfur tetrafluoride fluorination method stands out for its scalability, reproducibility, and high product purity, making it suitable for industrial applications.

- Alternative synthetic routes from cyclic lactams or pyridines provide structural diversity but involve more complex and hazardous reagents.

- The sulfonylation step, while standard in sulfonyl chloride chemistry, requires optimization for trifluoromethylated substrates due to their electronic and steric properties.

- Mechanistic studies on trifluoromethylation suggest electrophilic pathways predominate, which is consistent with the successful fluorination of piperidine carboxylic acids under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Reduced or Oxidized Products: Depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is used as a building block in organic synthesis, especially for synthesizing trifluoromethylated compounds and sulfonyl derivatives.

- Biology and Medicine This compound is utilized in biological research to study the effects of trifluoromethyl groups on biological activity and its potential as a pharmacophore in drug design and development. The trifluoromethyl group and sulfonyl chloride moiety contribute to its reactivity and interaction with biological targets.

- Industry This compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals because of its unique reactivity and stability.

Specific Applications

- Organic Synthesis It acts as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack.

- Pharmaceutical Development The compound has a unique trifluoromethyl moiety, which enhances its reactivity and potential applications in medicinal chemistry. It serves as an intermediate in synthesizing active pharmaceutical ingredients.

- Agrochemicals It is used in the development of agricultural chemicals.

- Material Science The compound has applications in material science.

- Medicinal Chemistry Research indicates it exhibits potential biological activities and has been investigated for its role in enzyme inhibition and receptor modulation. Its applications in medicinal chemistry are particularly noteworthy.

- Antibacterial Activity Derivatives of this compound have been evaluated against bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. Compound 8 showed the highest antibacterial activity, indicating the potential of sulfonyl derivatives in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis .

Comparison with Similar Compounds

Commercial Availability

Suppliers include Hairui Chemical (China) and American Elements (U.S.), with synthesis services often requiring custom requests .

Biological Activity

3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(trifluoromethyl)piperidine-1-sulfonyl chloride includes a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride moiety. This configuration contributes to its unique chemical reactivity and biological profile.

Pharmacological Activities

Research indicates that 3-(trifluoromethyl)piperidine-1-sulfonyl chloride exhibits several pharmacological activities, particularly in the following areas:

- Anticancer Activity : The compound has shown selective cytotoxicity against various cancer cell lines. For instance, in studies involving colon cancer cell lines, it demonstrated significant antiproliferative effects, with IC50 values below 5 nM for several analogs .

- Antibacterial Properties : Compounds containing the trifluoromethyl and sulfonyl groups have been evaluated for antibacterial activity. In one study, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against strains such as E. coli and C. albicans, with some derivatives outperforming traditional antibiotics like Doxorubicin .

- Enzyme Inhibition : The sulfonyl group enhances the ability of the compound to act as an enzyme inhibitor. For example, modifications led to potent inhibitors of ADAMTS7, a metalloproteinase involved in various diseases, demonstrating a significant selectivity over other proteases .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity:

These findings suggest that careful consideration of substituent positions can lead to compounds with optimized biological activities.

Case Studies

- Colon Cancer Cell Line Study : A series of TASIN analogs were screened for activity against colon cancer cell lines with specific genetic mutations. The study found that compounds similar to 3-(trifluoromethyl)piperidine-1-sulfonyl chloride exhibited selective toxicity against cells harboring oncogenic mutations while sparing normal cells .

- Antibacterial Efficacy : A recent investigation into urea derivatives containing sulfonyl groups revealed that certain derivatives of 3-(trifluoromethyl)piperidine-1-sulfonyl chloride had promising antibacterial properties, with MIC values significantly lower than those of established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Trifluoromethyl)piperidine-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂) under anhydrous conditions . Key optimization parameters include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent : Use aprotic solvents like dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis .

- Stoichiometry : A 1.2–1.5 molar excess of SOCl₂ ensures complete conversion.

- Purification : Recrystallization from hexane/ethyl acetate mixtures or column chromatography (silica gel, eluent: 20% EtOAc/hexane) improves purity .

Q. How should researchers handle and store 3-(Trifluoromethyl)piperidine-1-sulfonyl chloride to ensure safety and compound stability?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent moisture absorption and decomposition .

- Handling : Use a fume hood, nitrile gloves, and safety goggles. Avoid contact with water, as hydrolysis releases HCl gas .

- Stability Monitoring : Conduct periodic FT-IR or NMR analysis to detect hydrolyzed byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing 3-(Trifluoromethyl)piperidine-1-sulfonyl chloride and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity. The CF₃ group shows a distinct triplet (~δ -60 ppm in ¹⁹F NMR) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times against a certified reference standard .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺: 264.05) .

Q. How can researchers mitigate challenges associated with the electrophilic reactivity of the sulfonyl chloride group during derivatization reactions?

- Methodological Answer :

- Controlled Reaction Conditions : Perform reactions at –78°C in dry THF with slow addition of nucleophiles (e.g., amines) to suppress side reactions .

- In Situ Quenching : Add scavengers like molecular sieves to absorb liberated HCl, which can degrade sensitive substrates .

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups with tert-butyldimethylsilyl ethers) before sulfonylation .

Q. What strategies are employed to resolve contradictory data in the literature regarding the stability of 3-(Trifluoromethyl)piperidine-1-sulfonyl chloride under different solvent systems?

- Methodological Answer :

- Comparative Stability Studies : Test the compound in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents at 25°C and 40°C. Monitor degradation via TLC or HPLC .

- Accelerated Stability Testing : Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds and identify optimal storage conditions .

Q. How does the trifluoromethyl group influence the electronic and steric properties of 3-(Trifluoromethyl)piperidine-1-sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₃ group enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with weak nucleophiles (e.g., anilines) .

- Steric Effects : The bulky CF₃ group hinders access to the sulfur center, reducing reactivity in sterically crowded environments. Computational modeling (DFT) can predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.